

An In-depth Technical Guide to 3,5-Diethylbenzoic Acid

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Compound of Interest

Compound Name: 3,5-Diethylbenzoic acid

CAS No.: 3854-90-8

Cat. No.: B1594242

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Introduction

3,5-Diethylbenzoic acid, identified by the CAS number 3854-90-8, is a disubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with two ethyl groups at the meta positions, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis. While not as extensively documented as some of its analogs, understanding its properties and synthesis is crucial for its potential applications in the development of novel molecules in the pharmaceutical and material science sectors. This guide provides a comprehensive overview of the available technical information for **3,5-Diethylbenzoic acid**, including its properties, a detailed synthesis protocol, and safety considerations.

Physicochemical Properties

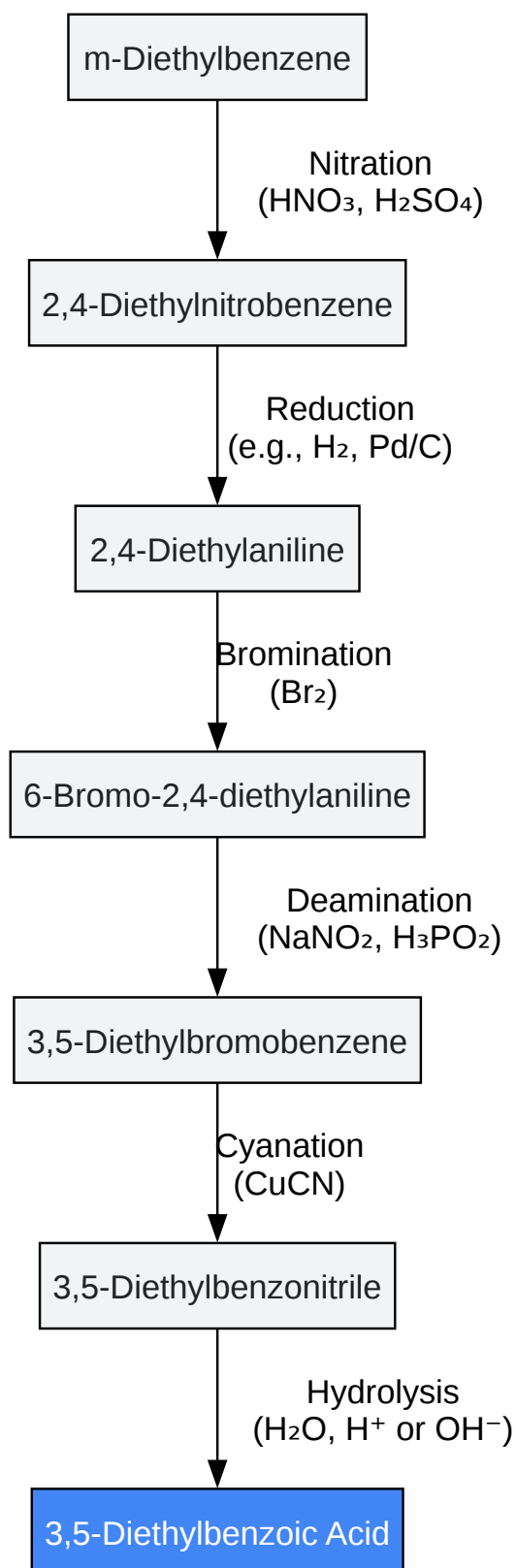
The molecular formula of **3,5-Diethylbenzoic acid** is $C_{11}H_{14}O_2$ and it has a molecular weight of 178.23 g/mol. [1] A summary of its key physicochemical properties is presented in the table below. It is important to note that while the melting point has been reported, experimental data

for properties such as boiling point and solubility are not readily available in the reviewed literature.

Property	Value	Source(s)
CAS Number	3854-90-8	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
Melting Point	130 °C	
Boiling Point	Data not available	
Solubility	Data not available	
Enthalpy of Sublimation	104.1 ± 4.2 kJ/mol (at 334 K)	[2]

Synthesis of 3,5-Diethylbenzoic Acid

A multi-step synthesis for **3,5-Diethylbenzoic acid** starting from commercially available m-diethylbenzene has been described. The overall synthetic workflow is depicted in the diagram below and involves nitration, reduction, bromination, deamination, cyanation, and finally, hydrolysis to yield the desired product.



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Figure 1: Synthesis workflow for **3,5-Diethylbenzoic acid**.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of **3,5-Diethylbenzoic acid**, constructed from established chemical literature.

Step 1: Nitration of m-Diethylbenzene to 2,4-Diethylnitrobenzene

- **Rationale:** This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The ethyl groups are ortho-, para-directing, leading to a mixture of isomers, with the 2,4-disubstituted product being a major component.
- **Procedure:**
 - In a flask equipped with a dropping funnel and a stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.
 - Slowly add m-diethylbenzene to the cooled acid mixture while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction and prevent over-nitration.
 - After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.
 - Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-diethylnitrobenzene.
 - Purify the product by vacuum distillation.

Step 2: Reduction of 2,4-Diethylnitrobenzene to 2,4-Diethylaniline

- **Rationale:** The nitro group is reduced to an amino group, a key functional group for subsequent transformations. Catalytic hydrogenation is a common and efficient method for this conversion.
- **Procedure:**

- Dissolve 2,4-diethylnitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield 2,4-diethylaniline.

Step 3: Bromination of 2,4-Diethylaniline to 6-Bromo-2,4-diethylaniline

- Rationale: The highly activating amino group directs the electrophilic bromination to the ortho and para positions. In this case, the position ortho to the amino group and meta to the two ethyl groups is selectively brominated.
- Procedure:
 - Dissolve 2,4-diethylaniline in a solvent such as glacial acetic acid or dichloromethane.
 - Cool the solution in an ice bath.
 - Slowly add a solution of bromine in the same solvent. The reaction is typically rapid.
 - After the addition, stir the reaction for a short period at room temperature.
 - Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
 - Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).
 - Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain 6-bromo-2,4-diethylaniline.

Step 4: Deamination of 6-Bromo-2,4-diethylaniline to 3,5-Diethylbromobenzene

- Rationale: This Sandmeyer-type reaction removes the amino group. The amine is first converted to a diazonium salt, which is then reduced and replaced by a hydrogen atom using

hypophosphorous acid.

- Procedure:
 - Dissolve 6-bromo-2,4-diethylaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a solution of sodium nitrite in water to form the diazonium salt. Maintain the temperature below 5 °C.
 - In a separate flask, cool a solution of hypophosphorous acid (H_3PO_2).
 - Slowly add the cold diazonium salt solution to the hypophosphorous acid.
 - Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
 - Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
 - Purify by distillation to obtain 3,5-diethylbromobenzene.

Step 5: Cyanation of 3,5-Diethylbromobenzene to 3,5-Diethylbenzotrile

- Rationale: A Rosenmund-von Braun reaction is used to replace the bromine atom with a nitrile group using copper(I) cyanide. This introduces the carbon atom that will become the carboxylic acid.
- Procedure:
 - Heat a mixture of 3,5-diethylbromobenzene and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF or NMP.
 - Maintain the reaction at an elevated temperature (typically >150 °C) for several hours.
 - Monitor the reaction by TLC or GC for the disappearance of the starting material.

- After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
- Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
- Wash the organic layer, dry, and remove the solvent.
- Purify the resulting 3,5-diethylbenzonitrile by distillation or crystallization.

Step 6: Hydrolysis of 3,5-Diethylbenzonitrile to **3,5-Diethylbenzoic Acid**

- Rationale: The nitrile group is hydrolyzed under acidic or basic conditions to the carboxylic acid.
- Procedure:
 - Heat a mixture of 3,5-diethylbenzonitrile with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
 - Reflux the mixture for several hours until the hydrolysis is complete.
 - If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
 - If acidic hydrolysis is used, cool the mixture and collect the precipitated product.
 - Collect the solid **3,5-diethylbenzoic acid** by filtration.
 - Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure acid.

Spectroscopic Characterization

As of the date of this guide, experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **3,5-Diethylbenzoic acid** are not readily available in public databases.

Researchers synthesizing this compound will need to perform their own analyses to confirm its structure and purity.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3,5-Diethylbenzoic acid** is not widely available. However, based on the safety information for structurally similar compounds such as 3,5-dimethylbenzoic acid, the following precautions should be taken:

- Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
- Precautionary Measures:
 - Wear protective gloves, protective clothing, and eye/face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- First Aid:
 - If on skin: Wash with plenty of soap and water.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
 - If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

It is imperative to consult a comprehensive safety data sheet for a closely related compound and to conduct a thorough risk assessment before handling **3,5-Diethylbenzoic acid**.

Applications

The primary application of **3,5-Diethylbenzoic acid** is as an intermediate in organic synthesis. Its structure can be incorporated into larger, more complex molecules for the development of new chemical entities in fields such as pharmaceuticals and materials science.

References

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